molecular formula C25H22N2O6S B2856358 2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide CAS No. 866813-68-5

2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B2856358
CAS No.: 866813-68-5
M. Wt: 478.52
InChI Key: VSCLQQJHFUBRHF-UHFFFAOYSA-N
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Description

This compound is a quinoline-based derivative featuring a 4-methoxybenzenesulfonyl group at the 3-position of the quinolin-4-one core and an N-(4-methoxyphenyl)acetamide moiety. The structure combines sulfonyl and acetamide functionalities, which are common in bioactive molecules targeting enzymes like cyclooxygenases (COX) or kinases .

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O6S/c1-32-18-9-7-17(8-10-18)26-24(28)16-27-15-23(25(29)21-5-3-4-6-22(21)27)34(30,31)20-13-11-19(33-2)12-14-20/h3-15H,16H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSCLQQJHFUBRHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with an aldehyde.

    Acetamide Formation: The final step involves the acylation of the quinoline derivative with an acetamide group, typically using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in medicinal chemistry and materials science.

Scientific Research Applications

2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: It is being investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and related analogs from the literature:

Compound ID/Name Key Structural Features Key Properties References
Target Compound : 2-[3-(4-Methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide - 4-Methoxybenzenesulfonyl group
- Quinolin-4-one core
- N-(4-methoxyphenyl)acetamide
- Moderate logP (~3.2)
- Enhanced solubility due to methoxy groups
- Potential COX-2 inhibition (hypothesized)
Analog 1 : 2-[8-(4-Ethoxybenzoyl)-9-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-methoxyphenyl)acetamide - 4-Ethoxybenzoyl (vs. sulfonyl)
- Dioxinoquinolin fused ring
- Same acetamide group
- Higher lipophilicity (logP ~3.8)
- Reduced metabolic stability (ethoxy group)
- Lower aqueous solubility
Analog 2 : 2-[3-(4-Chlorobenzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide - 4-Chlorobenzenesulfonyl
- 6-Ethyl substituent on quinoline
- N-(3-methylphenyl)acetamide
- Increased electronegativity (Cl)
- Higher binding affinity in some assays
- Lower solubility (logP ~3.9)
Analog 3 : N-(4-Chlorophenyl)-2-[6-ethyl-4-oxo-3-(phenylsulfonyl)quinolin-1-yl]acetamide - Unsubstituted benzenesulfonyl
- 6-Ethyl on quinoline
- N-(4-chlorophenyl)acetamide
- High lipophilicity (logP ~4.1)
- Potential cytotoxicity (chlorophenyl)
- Reduced metabolic clearance
Analog 4 : N-[4-(4-Methoxybenzenesulfonamido)phenyl]sulfonyl}acetamide - Dual sulfonamide groups
- No quinoline core
- Methoxybenzenesulfonamido
- Crystalline stability (X-ray data)
- Lower molecular weight
- Limited membrane permeability

Key Findings :

Substituent Effects on Solubility :

  • The target compound’s 4-methoxy groups on both the sulfonyl and acetamide moieties improve aqueous solubility compared to analogs with chloro (e.g., Analog 2, logP ~3.9) or ethyl (e.g., Analog 3, logP ~4.1) substituents .
  • Ethoxy substituents (Analog 1) further reduce solubility due to increased hydrophobicity .

Bioactivity Hypotheses: The 4-chlorobenzenesulfonyl group in Analog 2 may enhance target binding via halogen bonding but at the cost of solubility and metabolic stability . The absence of a quinoline core in Analog 4 (replaced by a benzene ring) likely diminishes π-π stacking interactions critical for enzyme inhibition .

Metabolic Considerations :

  • Methoxy groups in the target compound are less prone to oxidative metabolism than ethyl or ethoxy groups, suggesting improved pharmacokinetic profiles .

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